molecular formula C10H10O4 B8818494 (E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid CAS No. 1261170-81-3

(E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid

Cat. No.: B8818494
CAS No.: 1261170-81-3
M. Wt: 197.16 g/mol
InChI Key: KSEBMYQBYZTDHS-YXBKIRPPSA-N
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Description

(E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid, also known as trans-4-Hydroxy-3-methoxycinnamic acid-13C3, is a labeled analogue of ferulic acid. It is a phenolic compound derived from cinnamic acid, with three carbon atoms labeled with the 13C isotope. This compound is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid typically involves the isotopic labeling of ferulic acid at the 1, 2, and 3 carbon positions. This can be achieved through a series of chemical reactions starting from labeled precursors. One common method involves the use of labeled cinnamic acid derivatives, which are then subjected to hydroxylation and methoxylation reactions to produce the final compound .

Industrial Production Methods

Industrial production of this compound is less common due to the specialized nature of isotopic labeling. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with the addition of more stringent controls to ensure high isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce vanillin, while reduction can yield coniferyl alcohol .

Scientific Research Applications

(E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

(E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

  • Caffeic acid-13C9
  • p-Coumaric acid-1,2,3-13C3
  • Vanillin-13C
  • Coniferyl alcohol-13C

Uniqueness

(E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies. Compared to similar compounds, it has a distinct combination of hydroxyl and methoxy groups, which contribute to its potent antioxidant and anti-inflammatory properties .

Properties

CAS No.

1261170-81-3

Molecular Formula

C10H10O4

Molecular Weight

197.16 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3-methoxy(1,2,3-13C3)cyclohexa-1,3,5-trien-1-yl)prop-2-enoic acid

InChI

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+/i6+1,7+1,9+1

InChI Key

KSEBMYQBYZTDHS-YXBKIRPPSA-N

Isomeric SMILES

CO[13C]1=C(C=C[13C](=[13CH]1)/C=C/C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O

Origin of Product

United States

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